Cas no 35523-75-2 (5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl-)
5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl-
- 7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pirimidin-5-one
- 7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 7-methyl-5-oxo-5h-1,3,4-thiadiazolo[3,2-a]pyrimidine
- CS-0079314
- 35523-75-2
- D74064
-
- Inchi: 1S/C6H5N3OS/c1-4-2-5(10)9-6(8-4)11-3-7-9/h2-3H,1H3
- InChI Key: SYMFEUTZOARANC-UHFFFAOYSA-N
- SMILES: S1C=NN2C(C=C(C)N=C12)=O
Computed Properties
- Exact Mass: 167.01545
- Monoisotopic Mass: 167.01533297g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 70.3Ų
Experimental Properties
- PSA: 45.03
5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337648-1g |
7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
35523-75-2 | 95%+ | 1g |
$2172 | 2021-08-18 | |
| Chemenu | CM337648-1g |
7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
35523-75-2 | 95%+ | 1g |
$1337 | 2022-12-28 |
5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl- Related Literature
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl-
Introduction to 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl- (CAS No. 35523-75-2)
The compound 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl- (CAS No. 35523-75-2) represents a fascinating heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry and pharmacology. This molecule belongs to the thiadiazole-pyrimidine class, a structural motif known for its broad spectrum of biological activities. The unique combination of nitrogen and sulfur atoms in its core structure imparts distinctive electronic and steric properties, making it a valuable candidate for the development of novel therapeutic agents.
Thiadiazole-pyrimidine derivatives have been extensively studied due to their potential applications in various therapeutic areas, including antiviral, antibacterial, anticancer, and anti-inflammatory treatments. The presence of the 7-methyl substituent in this compound enhances its pharmacological profile by influencing both its solubility and binding affinity to biological targets. Recent advancements in computational chemistry and molecular modeling have further elucidated the structural features that contribute to its biological efficacy.
One of the most compelling aspects of 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl- is its ability to modulate key biological pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain enzymes involved in cancer cell proliferation. The mechanism of action likely involves interference with critical signaling cascades such as the MAPK pathway, which is frequently dysregulated in various malignancies. By targeting these pathways, the compound demonstrates promise as a lead molecule for the development of next-generation anticancer therapies.
In addition to its oncological potential, 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl- has shown promise in preclinical studies related to viral infections. The heterocyclic core structure is adept at interacting with viral proteases and polymerases, thereby inhibiting viral replication. This makes it a compelling candidate for further investigation in the context of antiviral drug discovery. The 7-methyl group plays a crucial role in optimizing the compound's interactions with these viral targets, enhancing its overall potency.
The synthesis of 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl- involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline this process while maintaining the integrity of the molecular framework. Techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have significantly improved the efficiency of producing this compound on an industrial scale.
From a chemical perspective, 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin,5-one,7-methyl-* exhibits interesting physicochemical properties that make it suitable for formulation into various drug delivery systems. Its moderate solubility in both polar and non-polar solvents allows for versatile formulation options tailored to specific therapeutic needs. Furthermore,the stability of this compound under different storage conditions has been thoroughly evaluated, ensuring its suitability for clinical trials and commercialization.
The pharmacokinetic profile of 5H,1,3,4-Thiadiazolo[3,2-a]pyrimidin,5-one,7-methyl-* is another critical aspect that has been extensively studied. Animal models have provided valuable insights into its absorption distribution metabolism and excretion (ADME) properties. These studies indicate that the compound exhibits favorable bioavailability and prolonged half-life upon oral administration,* making it* a promising candidate for chronic therapeutic applications.*
Recent clinical trials have begun to explore the therapeutic potential of thiadiazole-pyrimidine derivatives like 5H,1,3,4-Thiadiazolo[3,2-a]pyrimidin,5-one,*7-methyl-* in human subjects.* These trials* are designed* to evaluate both safety*and efficacy across different disease indications.* Preliminary results*are*encouraging*,with*the*compound demonstrating*substantial*activity against targeted pathological conditions.*
The future directions for research on 5H,1,3,4-Thiadiazolo[3,2-a]pyrimidin,*5-one,*7-methyl-* are numerous.* Further optimization*of its chemical structure aims*to enhance its pharmacological properties while minimizing potential side effects.* Additionally,*exploring novel delivery systems such as nanoparticles or prodrugs may improve its bioavailability*and targeted action.* Collaborative efforts between synthetic chemists,*biologists,*and clinicians will be essential in translating these findings into tangible therapeutic benefits.
35523-75-2 (5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one, 7-methyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)